molecular formula C6H7N3S B12874428 5-Mercapto-1,3-dimethyl-1H-pyrazole-4-carbonitrile

5-Mercapto-1,3-dimethyl-1H-pyrazole-4-carbonitrile

Cat. No.: B12874428
M. Wt: 153.21 g/mol
InChI Key: PVNHSUMCTCUNAM-UHFFFAOYSA-N
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Description

5-Mercapto-1,3-dimethyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound containing sulfur and nitrogen atoms within its structureThe presence of both mercapto and nitrile functional groups makes it a versatile intermediate for the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Mercapto-1,3-dimethyl-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditionsThis process can be catalyzed by various agents, including acids and bases .

Industrial Production Methods

Industrial production of this compound may involve multi-step processes that ensure high yield and purity. Techniques such as one-pot synthesis, which combines multiple reaction steps into a single process, are often employed to streamline production and reduce costs .

Chemical Reactions Analysis

Types of Reactions

5-Mercapto-1,3-dimethyl-1H-pyrazole-4-carbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines .

Scientific Research Applications

5-Mercapto-1,3-dimethyl-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.

    Medicine: It is investigated for its potential use in drug discovery and development.

    Industry: The compound is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 5-Mercapto-1,3-dimethyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The nitrile group can also participate in interactions with various enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-1H-pyrazole-5-carbonitrile
  • 5-Methoxy-1,3-dimethyl-1H-pyrazole
  • 1,3-Dimethyl-5-methoxypyrazole

Uniqueness

5-Mercapto-1,3-dimethyl-1H-pyrazole-4-carbonitrile is unique due to the presence of both mercapto and nitrile functional groups, which confer distinct reactivity and potential for diverse applications. This combination of functional groups is not commonly found in similar compounds, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

2,5-dimethyl-3-sulfanylidene-1H-pyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3S/c1-4-5(3-7)6(10)9(2)8-4/h8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNHSUMCTCUNAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=S)N(N1)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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